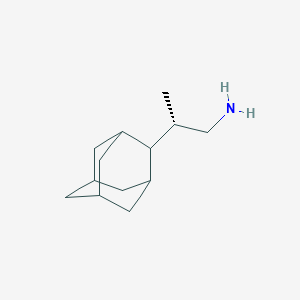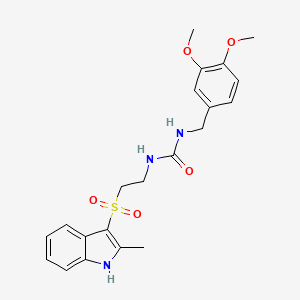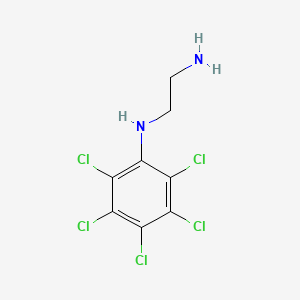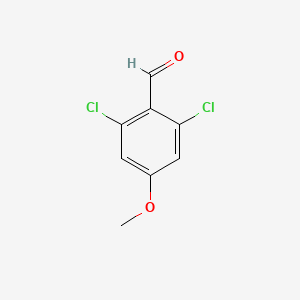![molecular formula C5H10ClNO2 B2808094 (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride CAS No. 692058-52-9](/img/structure/B2808094.png)
(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride is a heterocyclic compound with potential applications in various fields of science and industry. This compound is characterized by its unique dioxolane ring fused to a pyrrole ring, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a pyrrole derivative in the presence of an acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane oxides, while reduction can produce tetrahydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole: The parent compound without the hydrochloride group.
(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole acetate: A similar compound with an acetate group instead of hydrochloride.
Uniqueness
(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride is unique due to its specific hydrochloride group, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and suitable for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
(3aR,6aS)-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-4-5(2-6-1)8-3-7-4;/h4-6H,1-3H2;1H/t4-,5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDGPSDTYIITKT-JEVYUYNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)OCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate](/img/structure/B2808015.png)
![N-{[3-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2808017.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2808018.png)



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2808022.png)
![N-[4'-(3,5-DIMETHOXYBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]-3,5-DIMETHOXYBENZAMIDE](/img/structure/B2808024.png)
![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2808025.png)
![1-(2,4-dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2808027.png)
![methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2808028.png)


